

Isorosmanol UHPLC-ESI-Q-TOF-MS analysis

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Compound Focus: Isorosmanol

CAS No.: 93780-80-4

Cat. No.: S1921399

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An Overview of Isorosmanol

Isorosmanol is an abietane-type diterpene lactone isolated from *Rosmarinus officinalis* L. (rosemary) [1]. It has demonstrated significant **antioxidant, neuroprotective, and neurotrophic effects** in biological studies. Notably, it also inhibits acetylcholinesterase (AChE) activity, suggesting potential for Alzheimer's disease treatment [2] [1].

Proposed Analytical Method for Isorosmanol

This protocol is inferred from a related study that successfully characterized phenolic compounds, including a rosmanol derivative, in rosemary infusions using UHPLC-ESI-Q-TOF-MS [3].

Sample Preparation: Rosemary Infusion

- **Materials:** Dried rosemary leaves, UHPLC-grade water.
- **Procedure:** Mix 1 g of dried leaves with 200 mL of boiling water. Let it steep for 5 minutes, agitating twice during this period. Filter the infusion and store aliquots at -21°C until analysis [3].

Instrumentation and Parameters

The following table summarizes the key instrumental parameters, as adapted from the literature [3]:

Parameter	Specification
Technique	UHPLC-ESI-Q-TOF-MS
Analytical Column	Reversed-Phase C18 column
Mobile Phase	(A) Water with 0.1% formic acid; (B) Acetonitrile (or Methanol) with 0.1% formic acid
Gradient	Linear gradient from 5% B to 95% B over 20-30 minutes
ESI Polarity	Negative mode (ESI-)
Mass Analyzer	Quadrupole Time-of-Flight (Q-TOF)
Data Acquisition	Full-scan data-dependent MS/MS

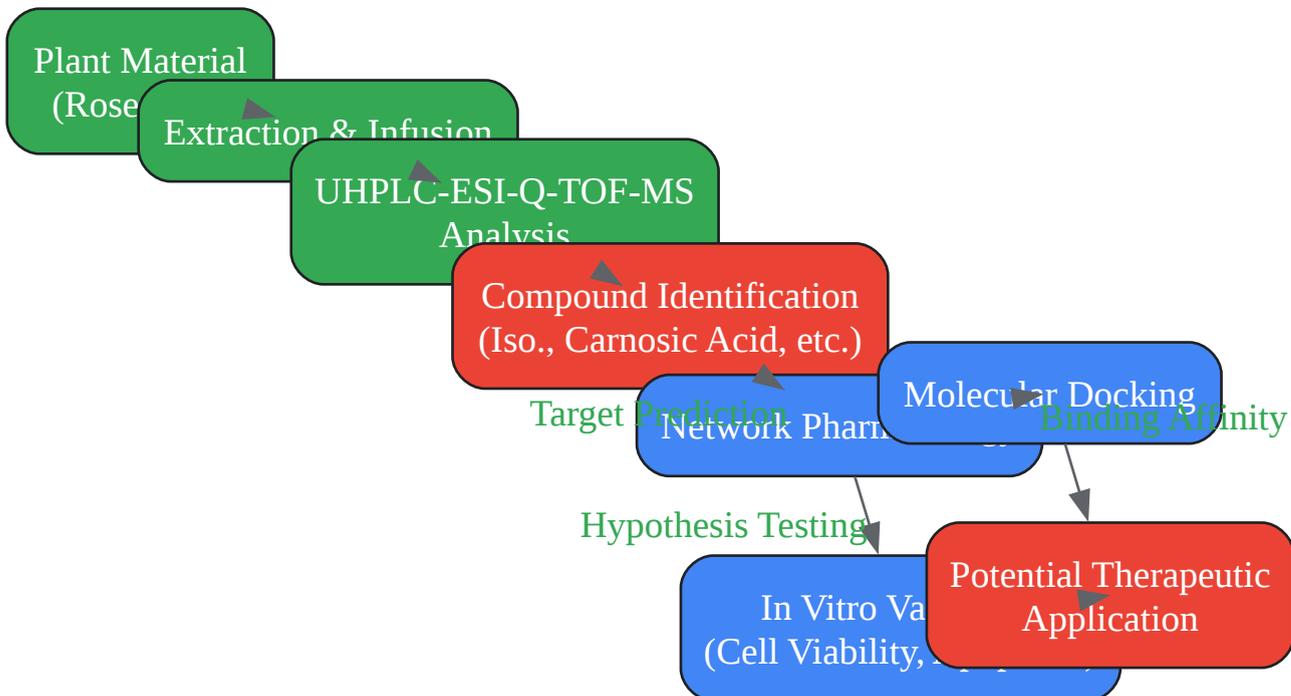
Expected Identification Data

Although a specific retention time for **Isorosmanol** is not provided in the searched literature, its identity can be confirmed using the following predicted and reference data:

Parameter	Value / Description	Source
Molecular Formula	C ₂₀ H ₂₆ O ₅	[1]
Average Molecular Weight	346.42 g/mol	[1]
CAS Registry Number	93780-80-4	[1]
MS Data (Predicted)	[M-H] ⁻ ion at <i>m/z</i> 345.18; characteristic MS/MS fragments	[1]

Biological Context and Workflow

Isorosmanol is one of several bioactive compounds in rosemary that contribute to its therapeutic potential, particularly for complex diseases like Alzheimer's [4]. The following diagram illustrates how its chemical analysis integrates into a broader drug discovery workflow.



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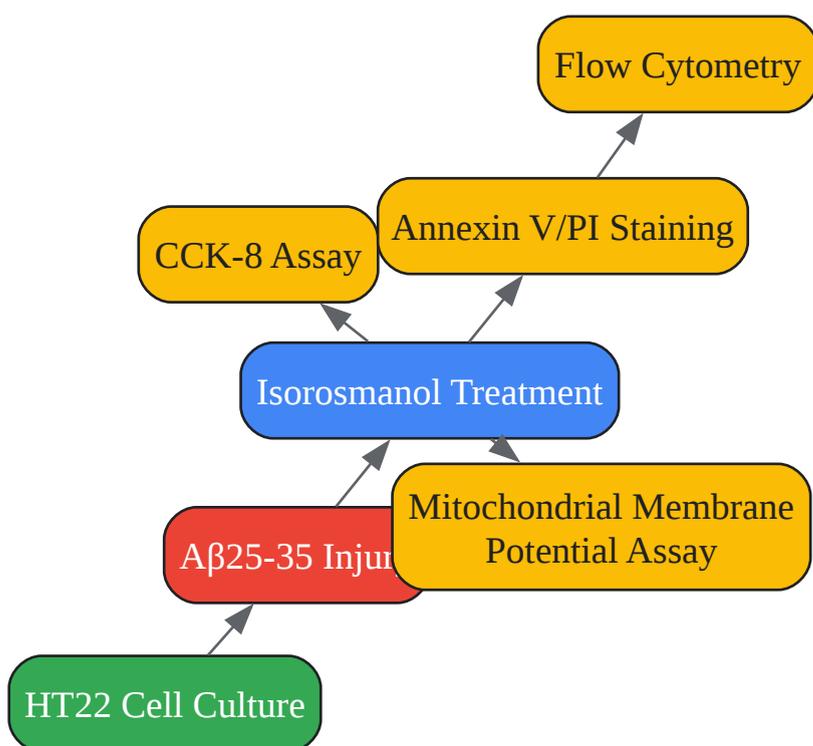
Key Application Notes

- **Multi-Target Mechanism:** Research suggests rosemary's effects, potentially including **Isorosmanol**, involve **multiple components, targets, and pathways**. Key targets identified in network pharmacology studies include **HRAS, ESR1, SRC, and PIK3R1**, involved in pathways like **PI3K-Akt and MAPK signaling** [4].
- **Antioxidant Role:** The antioxidant properties of **Isorosmanol** and other phenolics are crucial. They help prevent oxidative stress by scavenging free radicals and chelating metal ions, which is linked to preventing neurodegenerative diseases [3].
- **Protocol for Cell-Based Validation:** The neuroprotective effects identified through chemical analysis require biological validation.
 - **Cell Culture:** Use mouse hippocampal neuron HT22 cells cultured in high-glucose DMEM with 10% FBS [4].

- **Inducing Injury:** Treat cells with pre-aggregated A β 25-35 (e.g., 20-40 μ M) for 24 hours to model Alzheimer's-type injury [4].
- **Treatment:** Co-treat or pre-treat cells with **Isorosmanol** (specific effective research concentration to be determined experimentally).
- **Viability Assay:** Use Cell Counting Kit-8 (CCK-8). Add 10 μ L of CCK-8 solution per well in a 96-well plate, incubate for 2 hours, and measure absorbance at 450nm [4].
- **Apoptosis Assay:** Use an Annexin V-FITC/PI apoptosis detection kit and analyze via flow cytometry [4].

Experimental Workflow for Neuroprotective Analysis

For further investigation of **Isorosmanol**'s neuroprotective effects, the detailed experimental workflow is outlined below.



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Key Considerations for Analysis

- **Compound Sourcing:** **Isorosmanol** is available commercially as a reference standard for research use only [2].
- **Method Development:** The UHPLC-MS method should be optimized using the commercial standard for **Isorosmanol** to determine its specific retention time and fragmentation pattern.
- **Data Integration:** Combining accurate mass measurement (Q-TOF) with biological network pharmacology and in vitro validation provides a powerful approach to understanding the complex mechanisms of natural products like rosemary [4].

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References

1. Showing metabocard for Isorosmanol (HMDB0036661) [hmdb.ca]
2. Isorosmanol | CAS 93780-80-4 [abmole.com]
3. Comprehensive Phenolic and Free Amino Acid Analysis of ... [pmc.ncbi.nlm.nih.gov]
4. Network pharmacology mechanism of Rosmarinus officinalis L ... [pmc.ncbi.nlm.nih.gov]

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